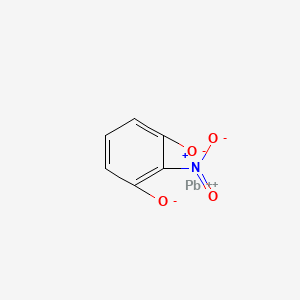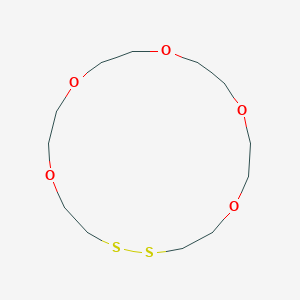
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane is a chemical compound with the molecular formula C₁₂H₂₄O₅S₂. It is characterized by the presence of five oxygen atoms and two sulfur atoms within a cyclic structure.
Preparation Methods
The synthesis of 1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common synthetic route includes the cyclization of diethylene glycol with sulfur dichloride in the presence of a base. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Scientific Research Applications
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism by which 1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound’s structure can coordinate with metal ions, influencing their reactivity and stability. This coordination ability is crucial in its applications in catalysis, drug delivery, and material science .
Comparison with Similar Compounds
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane can be compared with similar compounds such as:
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane: This compound has a similar structure but with fewer oxygen atoms, affecting its chemical properties and applications.
5,8,11,14,17-Pentaoxa-4,18-dioxoheneicosanedioic acid: This compound contains additional functional groups, leading to different reactivity and uses.
4,7,10,13,16-Pentamethyl-5,8,11,14,17-pentaoxa-2-thiaicosan-19-ol: The presence of methyl groups and a different sulfur atom position alters its chemical behavior.
Properties
CAS No. |
89141-23-1 |
|---|---|
Molecular Formula |
C12H24O5S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,8,11,14,17-pentaoxa-4,5-dithiacyclononadecane |
InChI |
InChI=1S/C12H24O5S2/c1-3-14-5-7-16-9-11-18-19-12-10-17-8-6-15-4-2-13-1/h1-12H2 |
InChI Key |
NQLKANNQXQXAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCSSCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


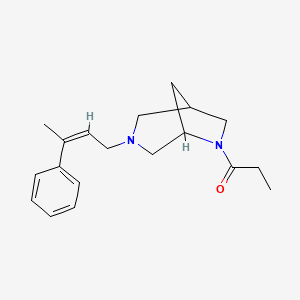
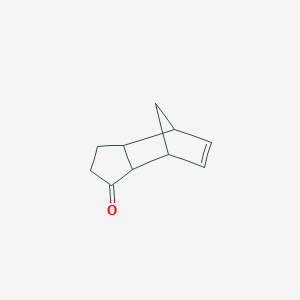


![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
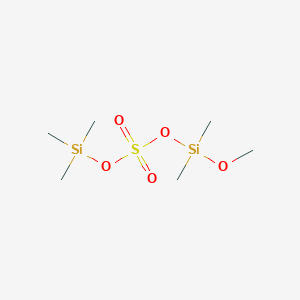
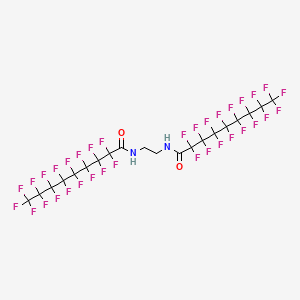
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
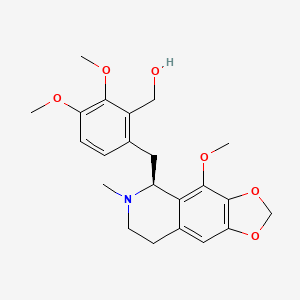
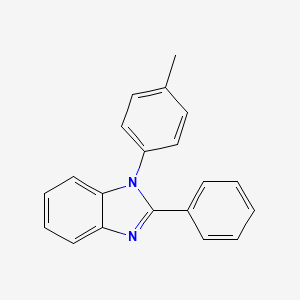
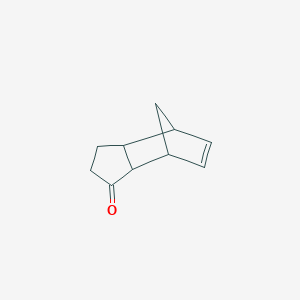
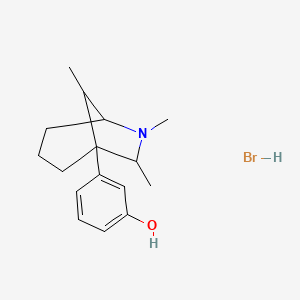
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
